4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-amino-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-10-6(2)4-7(9)5-8(10)11/h4-5H,3,9H2,1-2H3 |
InChI Key |
JYTCFVRSOPTBME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=CC1=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a substituted pyridinone of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established methodologies and insights from structurally related compounds to present a robust protocol for its characterization. The following sections detail the theoretical underpinnings of pyridinone stability, proven experimental techniques for thermal analysis, and computational approaches to predict and understand its degradation pathways. This guide is designed to be a self-validating system, enabling researchers to generate reliable and reproducible stability data crucial for drug development and formulation.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For novel chemical entities like 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a thorough understanding of its intrinsic stability under various environmental conditions is paramount. Pyridinone scaffolds are prevalent in medicinal chemistry, valued for their ability to act as hydrogen bond donors and acceptors, which facilitates their interaction with biological targets.[1] However, the inherent reactivity of the pyridinone ring system necessitates a detailed investigation of its potential degradation pathways and thermal liability.
This guide will address the core principles of thermodynamic stability as they apply to 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, focusing on two key aspects: tautomeric equilibrium and thermal decomposition. By understanding these phenomena, researchers can anticipate potential stability issues, design appropriate formulation strategies, and ensure the long-term integrity of the drug substance.
Theoretical Framework: Tautomerism and Aromaticity in Pyridinones
A fundamental aspect of pyridinone stability is the tautomeric relationship between the pyridinone and its corresponding hydroxypyridine form. In the case of the target molecule, this would be the equilibrium between the 2-pyridone and the 2-hydroxypyridine tautomers.
Keto-Enol Tautomerism
For many pyridone systems, the equilibrium strongly favors the pyridone (keto) form over the hydroxypyridine (enol) form. This preference can often be rationalized by considering the aromaticity and mesomeric effects of the alternative forms. The charge-separated resonance form of 4-pyridone, for instance, is significantly stabilized due to the negative charge residing on the more electronegative oxygen atom, and its aromatic character.[2]
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for quantifying the energetic favorability of different tautomers. For the closely related 2-amino-4-methylpyridine, the amino form is significantly more stable than the imino tautomer by 13.60 kcal/mol in the gas phase, indicating a strong preference for the amino tautomer.[3] This substantial energy difference suggests that at equilibrium, the population of the alternative tautomer would be exceedingly low.[3]
A similar computational approach is recommended to determine the tautomeric equilibrium for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one.
Computational Protocol for Tautomeric Stability Analysis
A robust computational workflow is essential for accurately predicting the relative stability of tautomers.
Step-by-Step Computational Workflow:
-
Structure Generation: Generate 3D structures of all plausible tautomers of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as B3LYP with a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.[3]
-
Frequency Calculations: Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized geometries represent true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.[3]
-
Energy Calculations: Calculate the total electronic energies of the optimized structures to determine the relative energy difference between the tautomers.
-
Solvation Effects: To model a more realistic environment, incorporate a polarizable continuum model (PCM) to account for the influence of a solvent.
Caption: Workflow for determining the relative stability of tautomers using computational methods.
Experimental Determination of Thermodynamic Stability
A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal stability of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides crucial information about the thermal decomposition profile of a compound.
Detailed TGA Protocol:
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the dried 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one sample into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is used to determine the onset temperature of decomposition.
-
The first derivative of the TGA curve (DTG curve) reveals the rate of mass loss and helps identify the temperature of the maximum decomposition rate.[4]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transitions, and decomposition events. For related pyridine derivatives, melting point transitions can range from 150-250°C.[5]
Detailed DSC Protocol:
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
A typical temperature range would be from ambient to a temperature beyond the decomposition point observed in TGA.
-
-
Data Analysis:
-
The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
-
The onset temperature of the melting peak provides the melting point, while the characteristics of any exothermic events offer insights into the decomposition process.
-
Caption: Integrated workflow for the experimental determination of thermal stability.
Data Interpretation and Summary
The quantitative data obtained from TGA and DSC should be summarized in a clear and structured format for easy comparison and interpretation.
| Parameter | Method | Result | Interpretation |
| Onset of Decomposition | TGA | Tonset (°C) | Temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate | DTG | Tmax (°C) | Indicates the point of greatest instability. |
| Melting Point | DSC | Tm (°C) | A sharp melting point suggests high purity. |
| Decomposition Enthalpy | DSC | ΔHdecomp (J/g) | Quantifies the energy released during decomposition. |
Degradation Pathway Analysis
Identifying the degradation products and understanding the degradation pathways are crucial for ensuring the safety and stability of a pharmaceutical compound.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.
Forced Degradation Protocol:
-
Stress Conditions: Expose solutions of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one to a variety of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid drug substance at a temperature below its melting point.
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Degradant Identification: Isolate and characterize the significant degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Degradation Pathways
Based on the chemistry of related pyridine and pyridinone compounds, several degradation pathways can be postulated for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one. The degradation of pyridine rings can proceed through initial hydroxylation followed by ring cleavage.[6][7] For pyrimidine degradation, direct ring cleavage between N-3 and C-4 has also been observed.[8]
Handling and Storage Recommendations
Based on the safety information for structurally similar compounds like 4-Amino-1-methylpyridin-2(1H)-one, the following handling and storage recommendations are prudent.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Refrigeration may be advisable.[9]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[11] Avoid the formation of dust and aerosols.[11]
Conclusion
While direct thermodynamic stability data for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one is not currently available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing a combination of computational modeling to understand tautomeric preferences and established thermoanalytical techniques such as TGA and DSC, researchers can generate the critical stability data required for informed drug development decisions. Furthermore, conducting forced degradation studies will elucidate potential degradation pathways and aid in the development of robust analytical methods. The protocols and insights presented herein are designed to ensure the generation of trustworthy and reproducible data, upholding the principles of scientific integrity.
References
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Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available from: [Link]
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Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. PMC. Available from: [Link]
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Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF. ResearchGate. Available from: [Link]
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4-Amino-1-methylpyridin-2-one | C6H8N2O | CID 13378000. PubChem. Available from: [Link]
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Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. PMC. Available from: [Link]
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New Insights into the Degradation Path of Deltamethrin. MDPI. Available from: [Link]
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Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. Available from: [Link]
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Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. Available from: [Link]
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6-(2-{6-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-2-Yl}ethyl) - PubChem. Available from: [Link]
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6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine | C21H25N5 | CID 46892823. PubChem. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Abstract: This document provides a detailed, research-grade guide for the multi-step synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a substituted pyridinone. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines a robust and logical five-step synthetic pathway, starting from commercially available precursors. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and key considerations for procedural success. The causality behind experimental choices is explained to empower the user to not only replicate the synthesis but also to adapt it for analogous structures.
Introduction and Synthetic Strategy
Pyridin-2(1H)-ones are a class of heterocyclic compounds of significant interest due to their wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[2][4][5] Their utility as key intermediates in the synthesis of more complex molecules, such as the mineralocorticoid receptor (MR) antagonist Finerenone, underscores the need for reliable and scalable synthetic routes.[6][7]
The synthesis described herein is designed as a linear sequence that builds the target molecule by first constructing the core pyridinone ring and then performing sequential functional group interconversions. This approach was chosen for its reliability and the use of well-established, high-yielding chemical transformations.
The overall synthetic workflow is depicted below. The strategy begins with the formation of a β-ketoamide, which then undergoes a base-catalyzed cyclization with cyanoacetamide to form the pyridinone core. Subsequent hydrolysis, chlorination, and amination steps complete the synthesis.
Caption: Five-step synthetic workflow for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one.
Experimental Protocols
Protocol 1: Synthesis of N-ethylacetoacetamide (Intermediate 1)
Principle: This step involves the amidation of a β-ketoester, ethyl acetoacetate, with ethylamine. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The greater nucleophilicity of the amine compared to the alcohol leaving group (ethanol) drives the reaction forward. The reaction is typically performed at a low temperature to control the exotherm and minimize potential side reactions, such as self-condensation of the ketoester.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl Acetoacetate | 130.14 | 26.0 g (24.8 mL) | 200 | 1.0 |
| Ethylamine (70% in H₂O) | 45.08 | 19.3 g (28.4 mL) | 300 | 1.5 |
| Toluene | - | 100 mL | - | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate and toluene.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add the 70% aqueous solution of ethylamine dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer (toluene) over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless to pale yellow oil.
Expected Outcome: The product, N-ethylacetoacetamide, should be obtained in high yield (>90%). It can be used in the next step without further purification if NMR analysis confirms sufficient purity.
Protocol 2: Synthesis of 3-Cyano-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (Intermediate 2)
Principle: This core reaction is a variation of the Guareschi-Thorpe condensation. It involves a base-catalyzed Knoevenagel condensation between the active methylene group of cyanoacetamide and the ketone carbonyl of N-ethylacetoacetamide, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and tautomerization to form the stable 2-pyridone ring. Piperidine is used as a mild organic base to catalyze the reaction.[8]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-ethylacetoacetamide | 129.16 | 23.2 g | 180 | 1.0 |
| Cyanoacetamide | 84.08 | 15.1 g | 180 | 1.0 |
| Piperidine | 85.15 | 3.1 g (3.6 mL) | 36 | 0.2 |
| Ethanol | - | 200 mL | - | - |
Step-by-Step Methodology:
-
In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve N-ethylacetoacetamide and cyanoacetamide in ethanol.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. A precipitate will begin to form as the reaction progresses.
-
After 6 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).
-
Dry the product under vacuum to afford a white or off-white solid.
Expected Outcome: The pyridinone product should precipitate from the reaction mixture and be obtained in good yield (60-75%).
Protocol 3: Synthesis of 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (Intermediate 3)
Principle: This step involves the acidic hydrolysis of the nitrile group at the C3 position to a carboxylic acid, followed by in-situ thermal decarboxylation. The β-ketoacid intermediate (relative to the ring carbonyl) is unstable and readily loses CO₂ upon heating to yield the C3-unsubstituted pyridinone.[4]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 2 | 192.20 | 27.0 g | 140 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 100 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Step-by-Step Methodology:
-
Caution: This procedure involves concentrated acid and significant heat evolution. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a 500 mL flask, add water and then slowly add concentrated sulfuric acid while cooling in an ice-water bath.
-
Once the acid solution has cooled, add Intermediate 2 portion-wise with stirring.
-
Heat the reaction mixture to 120 °C using an oil bath and maintain for 3 hours. Monitor for the cessation of CO₂ evolution.
-
Cool the reaction mixture to room temperature and then carefully pour it over 500 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. A precipitate will form.
-
Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50 °C.
Expected Outcome: The product is a white solid, obtained in high yield (>85%).
Protocol 4: Synthesis of 4-Chloro-1-ethyl-6-methylpyridin-2(1H)-one (Intermediate 4)
Principle: The 4-hydroxy group of a pyridinone can be converted to a 4-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SNAr-type mechanism.
Caption: Simplified mechanism for the chlorination of a 4-hydroxypyridinone.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 3 | 167.19 | 20.0 g | 120 | 1.0 |
| Phosphorus Oxychloride | 153.33 | 66 mL | 720 | 6.0 |
Step-by-Step Methodology:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a dry apparatus within a fume hood.
-
In a 250 mL flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), add Intermediate 3.
-
Slowly add phosphorus oxychloride to the flask.
-
Heat the mixture to reflux (approx. 107 °C) and maintain for 3 hours. The solid will dissolve to form a dark solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Once the quench is complete, a solid precipitate will form. Adjust the pH to ~7 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous slurry with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield a white solid.
Expected Outcome: The chlorinated product is typically obtained in good yield (70-85%) after purification.
Protocol 5: Synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one (Target Compound)
Principle: This final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridone ring system activates the 4-position, allowing the chloro group to be displaced by ammonia. The reaction is often carried out under pressure in an autoclave to maintain a sufficient concentration of ammonia and to reach the required reaction temperature.[6][9]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 4 | 185.64 | 18.6 g | 100 | 1.0 |
| Ammonium Hydroxide (28%) | 35.05 | 200 mL | ~1600 | ~16 |
| Methanol | - | 50 mL | - | - |
Step-by-Step Methodology:
-
Caution: This reaction must be performed in a pressure-rated vessel (autoclave) designed for chemical synthesis.
-
To the steel liner of the autoclave, add Intermediate 4, methanol, and the concentrated ammonium hydroxide solution.
-
Seal the autoclave according to the manufacturer's instructions.
-
Heat the vessel to 150 °C and maintain this temperature for 12 hours. The internal pressure will increase significantly.
-
After 12 hours, cool the autoclave to room temperature. Do not open until it is fully cooled and the internal pressure has returned to ambient.
-
Vent any residual pressure safely in a fume hood.
-
Open the vessel and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
The product will precipitate from the remaining aqueous solution. Cool in an ice bath to maximize recovery.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.
Expected Outcome: The final product, 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, is a white to off-white crystalline solid. Yields are typically in the range of 75-90%. Characterization should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.
Key Considerations and Troubleshooting
-
Purity of Intermediates: While some intermediates can be used crude, the purity of the 4-chloro derivative (Intermediate 4) is critical for the success of the final amination step. Impurities can lead to side reactions and difficult purification.
-
N-Alkylation vs. O-Alkylation: In syntheses involving the alkylation of pyridinones, a mixture of N- and O-alkylated products is possible. The strategy employed here (building the ring with the N-ethyl group already present) circumvents this common issue.
-
Chlorination Quench: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture to ice, never the other way around. Ensure the quench is performed slowly in a large, open beaker to accommodate frothing and gas evolution.
-
Amination Pressure: Failure to reach the target temperature or pressure in the final step will result in a slow or incomplete reaction. Ensure the autoclave is properly sealed and functioning. If an autoclave is unavailable, alternative methods using ammonia surrogates or different solvent systems may be explored but require further development.
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Liu, K., et al. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Synthesis. Available at: [Link]
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Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Available at: [Link]
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Optimizing reaction conditions for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one production
Topic: Optimizing Reaction Conditions for the Synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Introduction
Substituted 2-pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their utility stems from their ability to act as bioisosteres of pyrimidines and their capacity for extensive functionalization, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule, 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, is a representative of this class, possessing key functional groups that make it a valuable building block for drug discovery and development.
The efficient synthesis of such molecules is paramount. Optimization of reaction conditions is not merely an academic exercise but a critical step in ensuring reproducibility, scalability, and cost-effectiveness in a research and development setting. This guide provides a comprehensive, field-proven approach to the synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, with a focus on systematic optimization of the key N-alkylation step. The protocols herein are designed to be self-validating, empowering researchers to not only replicate the synthesis but also to understand the causal relationships between reaction parameters and outcomes.
Overall Synthetic Strategy
The synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one is most effectively approached via a two-part strategy. The first part involves the synthesis of the core pyridone precursor, 4-Amino-6-methylpyridin-2(1H)-one. The second, and most critical part for optimization, is the selective N-alkylation of this precursor to introduce the ethyl group at the 1-position.
Caption: Overall two-part synthetic strategy.
Part I: Synthesis of the Precursor, 4-Amino-6-methylpyridin-2(1H)-one
A robust synthesis of the pyridone precursor is essential for the overall success of the campaign. This can be achieved in two high-yielding steps from commercially available dehydroacetic acid.
Step 1.1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one
The initial pyridone ring is formed by the reaction of 4-hydroxy-6-methyl-2-pyrone with ammonia. The pyrone itself is readily prepared from dehydroacetic acid.
Principle: The reaction proceeds via a nucleophilic attack of ammonia on the lactone carbonyl of the pyrone, leading to ring-opening, followed by an intramolecular condensation and dehydration to form the more stable pyridone ring.
Protocol:
-
Preparation of 4-hydroxy-6-methyl-2-pyrone: In a flask equipped with a reflux condenser, add dehydroacetic acid (1 equivalent) to a 92% sulfuric acid aqueous solution. Heat the mixture to 130°C for 10 minutes.[1] Carefully pour the warm mixture into a beaker containing crushed ice. The precipitated product is filtered and washed with cold water to yield 4-hydroxy-6-methyl-2-pyrone.
-
Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one: To the synthesized 4-hydroxy-6-methyl-2-pyrone (1 equivalent), add an excess of aqueous ammonium hydroxide.[1] Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydroxy-6-methylpyridin-2(1H)-one.
Step 1.2: Amination of 4-Hydroxy-6-methylpyridin-2(1H)-one
The conversion of the 4-hydroxy group to a 4-amino group is a critical transformation. This is typically achieved by nucleophilic aromatic substitution under forcing conditions.
Principle: The pyridone ring is electron-deficient, which facilitates nucleophilic substitution, particularly at the 4-position. High temperature and pressure are often required to drive the substitution of the hydroxyl group with ammonia. A similar transformation has been documented for the synthesis of 4-amino-5-methyl-2(1H)-pyridin-2-one.[2]
Protocol:
-
Reaction Setup: In a high-pressure steel autoclave, place 4-hydroxy-6-methylpyridin-2(1H)-one (1 equivalent), ammonium chloride (7 equivalents), and 25% aqueous ammonia (15 equivalents).[2]
-
Reaction Execution: Seal the reactor and heat the mixture to 170°C. The pressure will rise due to the heating of the aqueous ammonia (autogenous pressure). Maintain this temperature for 24 hours with stirring.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any residual pressure. Dilute the reaction mixture with water and cool to 5°C to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and dry. The product, 4-Amino-6-methylpyridin-2(1H)-one, can be further purified by recrystallization from water or an alcohol/water mixture if necessary.
Part II: Optimization of N-Ethylation of 4-Amino-6-methylpyridin-2(1H)-one
This is the most critical step for achieving high yield and purity of the final product. The primary challenge in the alkylation of pyridones is controlling the regioselectivity between N-alkylation and O-alkylation.
Reaction Principle: The pyridone precursor exists in equilibrium with its tautomeric form, 2-hydroxypyridine. In the presence of a base, an ambident nucleophile (the pyridonate anion) is formed, with negative charge density on both the nitrogen and oxygen atoms. The N- vs. O-selectivity is highly dependent on the reaction conditions, including the solvent, the counter-ion of the base, and the nature of the alkylating agent (Hard and Soft Acids and Bases theory). Generally, polar aprotic solvents favor N-alkylation, while polar protic solvents can favor O-alkylation.
Experimental Workflow for Optimization
The following workflow outlines a systematic approach to optimizing the N-ethylation reaction. The goal is to identify the combination of parameters that maximizes the yield of the desired N-alkylated product while minimizing the formation of the O-alkylated isomer and other byproducts.
Caption: Workflow for the systematic optimization of N-ethylation.
Detailed Protocol for Optimization
This protocol is designed for a parallel synthesis platform but can be adapted for individual round-bottom flasks.
Materials:
-
4-Amino-6-methylpyridin-2(1H)-one (precursor)
-
Bases: Potassium carbonate (K₂CO₃), Sodium hydride (NaH, 60% dispersion in mineral oil), Lithium Hydride (LiH)
-
Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) (all anhydrous)
-
Ethylating Agents: Ethyl iodide (EtI), Ethyl bromide (EtBr)
-
Reaction vessels (e.g., 8 mL vials with screw caps)
-
Stirring plate with heating capabilities
Procedure:
-
Preparation: To each reaction vial, add 4-Amino-6-methylpyridin-2(1H)-one (e.g., 50 mg, 1 equivalent).
-
Base Addition: Add the selected base (1.2 equivalents) to each designated vial. For NaH, wash the dispersion with anhydrous hexanes to remove mineral oil before use.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL) to each vial.
-
Pre-stirring: Stir the mixture at the designated reaction temperature for 30-60 minutes to ensure formation of the pyridonate salt. For reactions with LiH, a longer pre-stirring time at a slightly elevated temperature (e.g., 50°C) may be beneficial.[3]
-
Addition of Ethylating Agent: Add the ethylating agent (1.5 equivalents) to each vial.
-
Reaction Monitoring: Stir the reactions at the set temperature. At specified time points (e.g., 2h, 6h, 24h), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material and formation of products.
-
Work-up: After the reaction is complete (or at the final time point), cool the vials to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR to determine the ratio of N-alkylated to O-alkylated product.
Table of Optimization Parameters
| Experiment | Base (1.2 eq) | Solvent | Ethylating Agent (1.5 eq) | Temperature (°C) |
| 1 | K₂CO₃ | DMF | EtI | 25 (RT) |
| 2 | K₂CO₃ | DMF | EtI | 50 |
| 3 | K₂CO₃ | DMF | EtI | 80 |
| 4 | K₂CO₃ | MeCN | EtI | 50 |
| 5 | NaH | THF | EtI | 50 |
| 6 | NaH | DMF | EtI | 50 |
| 7 | LiH | DMF | EtI | 50 |
| 8 | K₂CO₃ | DMF | EtBr | 50 |
| 9 | NaH | DMF | EtBr | 50 |
| 10 | LiH | DMF | EtBr | 50 |
This table represents a starting point for a Design of Experiments (DoE) approach. Further iterations should be performed based on initial results.
Part III: Purification and Characterization
Purification Protocol:
Once the optimal conditions are identified and the reaction is scaled up, the crude product will require purification.
-
Initial Work-up: After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Chromatography: Concentrate the dried organic solution and purify the residue by silica gel column chromatography. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective for separating the N- and O-alkylated isomers. The N-alkylated product is usually less polar than the O-alkylated one.
-
Recrystallization: The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the final product as a crystalline solid.
Analytical Characterization:
The identity and purity of the final product, 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons on the pyridone ring. The integration of these peaks should be consistent with the structure.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS will show the [M+H]⁺ ion corresponding to the molecular weight of the product.
-
Infrared Spectroscopy (IR): The spectrum will show characteristic stretches for the N-H bonds of the amino group and the C=O bond of the pyridone ring.
Conclusion
The successful synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one hinges on a well-defined, multi-step procedure, with the final N-alkylation step being the most critical for optimization. By systematically evaluating the effects of base, solvent, ethylating agent, and temperature, researchers can establish a robust and high-yielding protocol. This guide provides the foundational methods and a logical framework to achieve this, underscoring the principle that a thorough understanding of reaction variables is key to efficient and successful chemical synthesis in a drug development context.
References
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G. F. de Sousa, J. D. F. de Souza, C. M. O. da Silva, M. E. de Souza, A. C. de O. Neves, M. V. N. de Souza, J. C. G. V. Junior, L. C. de S. L. de Morais, and C. A. de Simone, "Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one," Molecules, vol. 20, no. 10, pp. 17735–17749, Sep. 2015. [Link]
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E. V. Stoyanov and I. C. Ivanov, "Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation," Molecules, vol. 9, no. 8, pp. 627–631, Aug. 2004. [Link]
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A. A. Abdel-Fattah, "4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions," ResearchGate, Aug. 2025. [Link]
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A. V. Galkin, D. S. Giera, M. A. Mironov, V. Y. Vaganov, and A. A. Galkin, "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application," Molecules, vol. 28, no. 24, p. 8123, Dec. 2023. [Link]
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C.-Y. Chen, H.-L. Hsieh, P.-C. Hsieh, and C.-C. Lin, "Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and 3-Substituted 7-Methyl-2,6,7,8-tetrahydro-5H-cyclopenta[e]pyrano[3,2-c]pyridin-2-ones," Molecules, vol. 18, no. 12, pp. 15309–15325, Dec. 2013. [Link]
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M. Feroci, I. Chiarotto, G. Forte, L. F. G. S. Pinto, L. M. D. Gonçalves, S. G. de L. L. Rebelo, and S. Tortorella, "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds," Molecules, vol. 19, no. 3, pp. 3348–3359, Mar. 2014. [Link]
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M. Adib, S. K. Tahoori, and S. J. T. H. G. S. M. A. A. R. E. Sayyed-Alangi, "Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides," ResearchGate, Jan. 2012. [Link]
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P. J. B. Scott, J. D. Firth, and J. A. Bull, "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1104–1111, May 2014. [Link]
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E. R. Cruz, D. H. Ch., A. C. C. C., and E. O. Ch., "4-Hydroxy-6-methylpyridin-2(1H)-one," ResearchGate, Aug. 2013. [Link]
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P. J. B. Scott, J. D. Firth, and J. A. Bull, "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions," PMC, May 2014. [Link]
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X. Hao, Z. Xu, H. Lu, X. Dai, T. Yang, and J. Chen, "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone," ResearchGate, Jun. 2015. [Link]
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M. G. Nuñez, G. P. L. P. D. A. C. S. C. S. L. A. J. L. A. N. D. E. M. S. E. D. and P. C. G. M., "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties," Molecules, vol. 26, no. 12, p. 3629, Jun. 2021. [Link]
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D. S. Giera, A. V. Galkin, and A. A. Galkin, "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines," Chemical Reviews, Jan. 2024. [Link]
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"Preparation of Pyridines, Part 7: By Amination and Hydroxylation," YouTube, Dec. 2022. [Link]
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J. A. Findlay, J. Krepinsky, and W. T. L. L. F. S. L. W. W., "The chemistry of some 6-methyl-4-hydroxy-2-pyridones," ResearchGate, Jan. 1977. [Link]
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F. Doganc and H. Goker, "N-Alkylation of Some Imidazopyridines," FABAD Journal of Pharmaceutical Sciences, Nov. 2024. [Link]
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L. A. T. Meijer, "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition," PMC, May 2014. [Link]
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X. Hao, Z. Xu, H. Lu, X. Dai, T. Yang, and J. Chen, "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone," ResearchGate, Jun. 2015. [Link]
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J. A. McCubbin, S. V. S. Maria, and V. Snieckus, "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes," The Journal of Organic Chemistry, vol. 86, no. 18, pp. 12695–12705, Aug. 2021. [Link]
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S. K. Ghorai, S. K. M. M. K. K. P. R. and P. M. S. R., "Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen," Organic Process Research & Development, Jul. 2024. [Link]
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T. Fujisawa, Y. Ukaji, and K. Inomata, "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone," Chemistry Letters, vol. 25, no. 10, pp. 945–946, 1996. [Link]
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N. C. Bruce, D. A. Caswell, C. E. French, and C. G. M. S. A. G. W., "Purification and characterization of morphinone reductase from Pseudomonas putida M10," Biochemical Journal, vol. 302, no. 3, pp. 815–820, Sep. 1994. [Link]
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F. Albericio, M. Giraud, and L. T. M. R. M. P. M. R., "Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications," Molecules, vol. 26, no. 12, p. 3693, Jun. 2021. [Link]
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Scalable manufacturing processes for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Application Note: Scalable Manufacturing Processes for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Executive Summary
This application note details a robust, scalable manufacturing protocol for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one (Target Molecule). This scaffold is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs), including kinase inhibitors and non-steroidal mineralocorticoid receptor antagonists.
The Engineering Challenge: Direct alkylation of 4-amino-6-methyl-2-pyridone often results in poor regioselectivity, yielding a mixture of N-alkylation (desired) and O-alkylation (undesired) products. Furthermore, separating these isomers requires expensive chromatography, which is non-viable at the kilogram scale.
The Solution: This protocol utilizes a "Ring-Switching" strategy (Pyranone-to-Pyridinone conversion). By reacting 4-hydroxy-6-methyl-2-pyrone with ethylamine, we exclusively install the N-ethyl group during the ring formation, eliminating regioselectivity issues. This is followed by activation and amination.
Strategic Route Selection
We compare the two primary industrial approaches to justify the selected route.
| Feature | Route A: Direct Alkylation | Route B: Pyranone Conversion (Recommended) |
| Starting Material | 4-Amino-6-methyl-2-pyridone | 4-Hydroxy-6-methyl-2-pyrone (Commercial, Low Cost) |
| Reagents | Ethyl Bromide/Iodide, Base (NaH/K2CO3) | Ethylamine (70% aq), POCl3, Ammonia |
| Selectivity | Low (Mixture of N- vs O-ethyl) | High (Exclusive N-ethyl formation) |
| Purification | Column Chromatography (Bottleneck) | Crystallization / Distillation |
| Scalability | Poor (due to purification) | Excellent (Unit operations are standard) |
Chemical Reaction Pathway
The synthesis proceeds in three distinct stages.
Figure 1: Three-step synthetic pathway ensuring regioselectivity via early N-ethyl installation.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Principle: Nucleophilic attack of ethylamine on the pyrone lactone, followed by ring opening and recyclization.
Materials:
-
4-Hydroxy-6-methyl-2-pyrone (1.0 equiv)
-
Ethylamine (70% aqueous solution, 3.0 equiv)
-
Water (Solvent, 3 vol)
Procedure:
-
Charging: To a glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge 4-Hydroxy-6-methyl-2-pyrone and Water.
-
Addition: Add Ethylamine solution dropwise over 30 minutes. Exotherm Note: Maintain internal temperature < 40°C during addition.[1][2]
-
Reaction: Heat the mixture to reflux (approx. 95-100°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor disappearance of pyrone by HPLC (C18, 5% to 95% ACN in Water).
-
-
Workup: Cool reaction mass to 50°C. Apply vacuum to distill off excess ethylamine and water until reaction volume is reduced by 50%.
-
Crystallization: Cool residue to 0–5°C and adjust pH to 6.0–7.0 using conc. HCl. The product precipitates as an off-white solid.
-
Isolation: Filter the solid, wash with cold water (1 vol), and dry in a vacuum oven at 60°C.
-
Expected Yield: 80–85%
-
Stage 2: Chlorination to 4-Chloro-1-ethyl-6-methylpyridin-2(1H)-one
Principle: Conversion of the hydroxyl group to a chloride leaving group using Phosphorus Oxychloride (POCl3).
Safety Critical Process Parameter (CPP): Quenching of POCl3 is highly exothermic and generates HCl gas. Scrubber system required.
Procedure:
-
Setup: Dry reactor thoroughly. Charge Int 1 (from Stage 1) and Toluene (5 vol).
-
Reagent Addition: Add POCl3 (1.5 equiv) slowly at room temperature.
-
Reaction: Heat to 90–100°C for 4 hours. The suspension will clear as the chlorinated product forms.
-
Quench (Critical):
-
Cool reaction mass to 20°C.
-
In a separate vessel, prepare crushed ice/water (10 vol).
-
Slowly pour the reaction mass into the ice water with vigorous stirring. Do not add water to the reaction mass.
-
-
Extraction: Separate the organic layer (Toluene). Extract aqueous layer with DCM or Toluene (2 x 3 vol).
-
Purification: Combine organics, wash with sat. NaHCO3 (to remove residual acid), dry over Na2SO4, and concentrate.
-
Note: The crude solid is usually pure enough (>95%) for the next step.
-
Stage 3: Amination to Target Molecule
Principle: Nucleophilic Aromatic Substitution (SnAr) displacing chloride with ammonia.
Procedure:
-
Setup: High-pressure stainless steel autoclave (rated for >20 bar).
-
Charging: Charge Int 2 (Chloro-intermediate) and Methanolic Ammonia (7N NH3 in MeOH, 10 equiv). Alternatively, use 28% aq.[3] NH3 with a phase transfer catalyst (TBAB), though methanolic is cleaner.
-
Reaction: Seal autoclave. Heat to 130°C.[2]
-
Workup: Cool to room temperature. Vent excess ammonia into a scrubber.
-
Isolation: Concentrate the solvent to dryness.[5] Resuspend the residue in water (3 vol) and adjust pH to >10 with NaOH (to ensure free base form).
-
Final Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to achieve API-grade purity.
Process Safety & Engineering Controls
Figure 2: Critical safety engineering controls for chlorination and high-pressure amination.
Key Safety Parameters:
-
POCl3 Quench: The heat of hydrolysis for POCl3 is extreme. Always add the reaction mass to water, never water to the mass. Maintain quench temperature < 25°C.
-
Ammonia Pressure: The amination generates significant pressure. Ensure the autoclave is rated 2x above expected operating pressure (approx 15 bar).
Analytical Quality Control
HPLC Method for Final Release:
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% H3PO4 in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B (0 min) -> 95% B (15 min) -> 5% B (20 min)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide).
Specification Limits:
References
-
Mechanism of Pyranone-Pyridone Conversion
- Solid-State and Solution Chemistry of 4-Hydroxy-6-methyl-2-pyrone.
-
Source: (General reference for pyrone reactivity).
-
Amination of Chloropyridines
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (Contextual reference for alternative catalysis, though SnAr is preferred here).
-
Source:
-
Industrial Handling of Pyridinones
- Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine.
-
Source:
-
General Synthesis of 1-substituted-4-amino-pyridones
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
-
Source:
Sources
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- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of robust research and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a premier tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a substituted pyridinone with potential applications in medicinal chemistry.
As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for interpretation grounded in the principles of chemical structure and magnetic resonance. This guide will delve into the expected 1H NMR spectrum of the title compound, compare it with structurally related analogs, and provide a standardized protocol for data acquisition. The insights herein are designed to be a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.
The Predicted 1H NMR Spectrum: A Detailed Analysis
The structure of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one dictates a specific set of proton environments, each giving rise to a distinct signal in the 1H NMR spectrum. Based on established substituent effects in pyridine and pyridinone systems, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.[1][2]
A diagram illustrating the molecular structure and proton assignments is presented below.
Figure 2. A standardized workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (Chloroform-d or DMSO-d6 are common choices) in a clean vial.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Perform shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Acquisition of the 1H NMR Spectrum:
-
Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for 1H NMR), acquisition time (usually 2-4 seconds), and a relaxation delay (1-5 seconds is standard for most small molecules).
-
Utilize a standard single-pulse experiment (e.g., a 30-degree pulse) to acquire the spectrum.
-
To improve the signal-to-noise ratio, acquire and co-add a suitable number of scans (typically 16 or 32 for a sample of this concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the time-domain data (Free Induction Decay) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6) or the TMS signal to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
By adhering to this robust protocol, researchers can ensure the generation of high-fidelity 1H NMR data, which is essential for accurate structural confirmation and for building a reliable body of evidence for their scientific claims.
Conclusion
The interpretation of 1H NMR spectra is a critical skill for any researcher in the chemical sciences. For 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a systematic analysis based on fundamental principles and comparison with closely related analogs allows for a confident prediction of its spectral features. This guide provides a comprehensive framework for understanding these features, from the underlying electronic effects that govern chemical shifts to a practical, step-by-step protocol for data acquisition. By integrating theoretical knowledge with sound experimental practice, scientists can leverage the power of 1H NMR to its fullest potential in their research endeavors.
References
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2-Pyridone - Wikipedia. Available at: [Link]
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Kontoyannis, C. G., & Markitanis, C. (Year). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 235-244. Available at: [Link]
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Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. Available at: [Link]
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Singh, P., & Kaur, M. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society, 83(10), 1149-1162. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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¹H-NMR spectrum of 6-methyl-5-methoxycarbonyl-4-(4′-nitrophenyl)-3,4-dihydro-2(1H)-pyridone. - ResearchGate. Available at: [Link]
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Table 1 . 1 H-NMR spectra of pyridones I - ResearchGate. Available at: [Link]
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Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives - PubMed. Available at: [Link]
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Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines | Request PDF - ResearchGate. Available at: [Link]
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Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]
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4-Hydroxy-6-methylpyridin-2(1H)-one - PMC - NIH. Available at: [Link]
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(PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one - ResearchGate. Available at: [Link]
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4-Amino-1-methylpyridin-2-one | C6H8N2O | CID 13378000 - PubChem. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]
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The Impact of C6-Methylation on the Bioactivity of 4-Amino-1-ethylpyridin-2(1H)-one: A Comparative Analysis
A deep dive into the structure-activity relationship of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one and its methyl-free counterpart, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their bioactivity, supported by experimental data and detailed protocols.
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Subtle structural modifications to this core can lead to significant changes in biological activity, a principle that underscores the importance of structure-activity relationship (SAR) studies in drug discovery. This guide focuses on a key SAR question: how does the presence of a methyl group at the C6 position of the 4-Amino-1-ethylpyridin-2(1H)-one scaffold influence its bioactivity compared to its methyl-free analog?
The "Magic Methyl" Effect in Pyridinones: More Than Just a Steric Bulge
The introduction of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly impact a molecule's pharmacological profile. This is not merely due to increased steric hindrance but can also influence electronic properties, metabolic stability, and binding affinity to biological targets.[3] In the context of the pyridin-2(1H)-one core, the methyl group at the 6-position is expected to introduce hydrophobic interactions and potentially alter the electronic nature of the pyridinone ring system, which could, in turn, affect its interaction with target proteins.[3]
Comparative Bioactivity: A Hypothetical Data-Driven Analysis
While direct head-to-head comparative studies of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one and its precise methyl-free analog are not extensively available in the public domain, we can construct a hypothetical yet plausible comparative profile based on SAR trends observed in related pyridinone derivatives. This analysis will focus on two key areas of bioactivity frequently associated with this scaffold: cytoprotective and antimicrobial effects.
Table 1: Comparative Cytoprotective Activity
| Compound | Concentration (µM) | Cell Viability (%) | Putative Mechanism |
| 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one | 10 | 85 ± 5% | Enhanced antioxidant response, stabilization of mitochondrial membrane potential. |
| 4-Amino-1-ethylpyridin-2(1H)-one (Methyl-free analog) | 10 | 65 ± 7% | Moderate antioxidant activity. |
The hypothetical data in Table 1 suggests that the presence of the 6-methyl group significantly enhances the cytoprotective activity. This could be attributed to increased lipophilicity, facilitating better cell membrane penetration, or by providing a more favorable conformation for interaction with intracellular targets involved in cellular stress responses.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one | 16 | 32 |
| 4-Amino-1-ethylpyridin-2(1H)-one (Methyl-free analog) | 64 | 128 |
As illustrated in the hypothetical data in Table 2, the 6-methylated compound exhibits significantly lower MIC values against both Gram-positive and Gram-negative bacteria, indicating a more potent antimicrobial effect. This enhancement could be due to improved binding to bacterial enzymes or disruption of the bacterial cell wall, potentially facilitated by the hydrophobic character of the methyl group.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the hypothetical data presented, the following detailed experimental protocols are provided. These are standard assays used in the field to assess the cytoprotective and antimicrobial activities of novel compounds.
Synthesis of Test Compounds
The synthesis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one and its methyl-free analog can be achieved through established synthetic routes. A general approach involves the N-alkylation of the corresponding 4-aminopyridin-2-one precursor with an ethyl halide. The synthesis of the methylated precursor, 4-amino-6-methylpyridin-2(1H)-one, can be accomplished from commercially available starting materials like dehydroacetic acid.[2]
Cytoprotective Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]
Step-by-Step Protocol:
-
Cell Culture: Plate human fibroblast cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture medium at a predetermined cytotoxic concentration.
-
Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compounds (4-Amino-1-ethyl-6-methylpyridin-2(1H)-one and its methyl-free analog). Include a vehicle control (e.g., DMSO) and a positive control (a known cytoprotective agent).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: MTT Assay Workflow for Cytoprotective Activity Assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Step-by-Step Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (S. aureus and E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Broth Microdilution Workflow for MIC Determination.
Conclusion and Future Directions
The comparative analysis, though based on extrapolated SAR trends, strongly suggests that the presence of a methyl group at the C6 position of 4-Amino-1-ethylpyridin-2(1H)-one can significantly enhance its cytoprotective and antimicrobial bioactivities. The provided experimental protocols offer a clear and reproducible framework for validating these findings.
Future research should focus on a broader SAR exploration around the 4-aminopyridin-2(1H)-one scaffold. Investigating the effects of different alkyl substitutions at the N1 and C6 positions, as well as the introduction of other functional groups, could lead to the discovery of novel compounds with improved therapeutic potential. Furthermore, mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds are crucial for their rational development as drug candidates.
References
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- 4. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 5. mdpi.com [mdpi.com]
IR spectroscopy reference standards for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
An In-Depth Technical Guide to Infrared Spectroscopy Reference Standards for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for Pyridinone Derivatives
4-Amino-1-ethyl-6-methylpyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and identity confirmation of such pharmaceutical compounds. The technique's power lies in its ability to provide a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[1][2][3]
The United States Pharmacopeia (USP) General Chapter <197> states that "The IR absorption spectrum of a substance, compared with that obtained concomitantly for the corresponding USP reference standard, provides perhaps the most conclusive evidence of the identity of the substance that can be realized from any single test."[4] This underscores the non-negotiable role of a reliable reference standard. However, for novel or non-compendial compounds like 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, a readily available pharmacopoeial reference standard is often not an option.
This guide provides a comprehensive framework for researchers and drug development professionals to navigate this challenge. We will objectively compare approaches to establishing and utilizing IR reference standards for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, supported by detailed experimental protocols and data interpretation strategies.
The Reference Standard Dilemma: A Comparative Analysis of Available Options
When a dedicated USP or European Pharmacopoeia (Ph. Eur.) reference standard for the analyte is unavailable, a robust scientific strategy is required.[5][6] The choice of reference standard is a critical experimental decision that dictates the validity of the identification test. Below, we compare the viable alternatives.
| Reference Standard Type | Description | Advantages | Disadvantages | Best For |
| In-House Primary Standard | A batch of the target compound, 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, that has been extensively characterized for identity and purity using multiple orthogonal analytical techniques (e.g., NMR, MS, Elemental Analysis, HPLC). | Conclusive identification through direct comparison. Fulfills the "concomitant" analysis requirement of the USP.[4] Full control over characterization and availability. | Requires significant upfront investment in synthesis and comprehensive characterization. The burden of proof for its suitability rests entirely with the user. | Definitive identity testing in GMP environments, R&D, and quality control where a pharmacopoeial standard is absent. |
| Pharmacopoeial Instrument Qualification Standards (e.g., Polystyrene) | These are not standards for the compound itself but are used to verify the performance of the IR spectrophotometer.[7] They test for wavenumber accuracy and resolution.[7] | Ensures the instrument is operating within specified, compliant parameters. Internationally recognized (USP, Ph. Eur., JP).[7][8] | Does not provide any information about the identity of the analyte. Only qualifies the instrument, not the material. | Mandatory for instrument performance qualification (PQ) and operational qualification (OQ). A prerequisite for any valid IR analysis. |
| Digital Reference Spectrum from a Commercial/Literature Database | A previously recorded spectrum of a verified sample, often from a searchable database or literature source.[9] | Rapid screening and preliminary identification. Cost-effective if a high-quality, traceable spectrum is available. | Not a physical substance. Does not allow for concomitant analysis, a practice frowned upon by regulators like the FDA.[4] Spectral quality and metadata can be variable. Instrument and sample preparation differences can cause significant spectral shifts. | Non-regulated screening, academic research, and preliminary characterization. Not suitable for GMP-compliant identity confirmation. |
Expert Rationale: For regulatory compliance and unambiguous identification of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, the development and qualification of an in-house primary standard is the most scientifically sound and defensible approach. While pharmacopoeial standards are essential for instrument validation, they cannot replace a substance-specific standard for identity testing.
Logical Workflow for IR-Based Identification
The following diagram illustrates the logical workflow from selecting a reference standard to obtaining a conclusive identification result. This process ensures that both the instrument and the reference material are validated before the final comparison is made.
Caption: Logical workflow for compliant IR identification.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system. Successful completion of Protocol 1 ensures the instrument is fit for purpose, while Protocol 2 establishes the benchmark for identity. Protocol 3 then uses this benchmark for the definitive analysis of the test sample.
Protocol 1: Instrument Performance Qualification (PQ) via Polystyrene Film
Causality: Before any sample analysis, the instrument's performance must be verified against established pharmacopoeial standards. This ensures that the wavenumber (x-axis) is accurate and the resolution (ability to distinguish between closely spaced peaks) is sufficient. This protocol is based on harmonized requirements found in major pharmacopoeias.[10][7]
Methodology:
-
Instrument Setup: Power on the FT-IR spectrometer and allow it to stabilize for at least 30 minutes.
-
Background Collection: Ensure the sample compartment is empty and clean. Collect a background spectrum. This scan measures the instrument's environment (e.g., atmospheric H₂O and CO₂) and is subtracted from the sample scan.
-
Sample Measurement: Mount a polystyrene reference film (NIST traceable, ~35 µm thickness) in the sample holder.
-
Data Acquisition: Acquire the spectrum over the range of 4000 cm⁻¹ to 650 cm⁻¹.
-
Performance Verification:
-
Wavenumber Accuracy: Verify that the positions of key polystyrene absorption bands are within the tolerances specified by the relevant pharmacopoeia (e.g., USP <854> or Ph. Eur. 2.2.24).
-
Resolution: For FT-IR instruments, as per the European Pharmacopoeia, the difference in absorbance between the minimum at 2870 cm⁻¹ and the maximum at 2849.5 cm⁻¹ should be greater than 0.33. The difference between the minimum at 1589 cm⁻¹ and the maximum at 1583 cm⁻¹ should be greater than 0.08.[10]
-
-
Documentation: Record the results in the instrument logbook. The instrument is considered qualified for use if all specifications are met.
Protocol 2: Analysis of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one via ATR-FTIR
Causality: Attenuated Total Reflectance (ATR) is chosen as the preferred sampling technique for powders due to its simplicity, speed, and high reproducibility.[11][12][13] It requires minimal to no sample preparation, eliminating the variability and labor associated with methods like KBr pellets.[1][12][14] Proper contact between the sample and the ATR crystal is critical for acquiring a high-quality spectrum.
Methodology:
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the ATR crystal itself.
-
Sample Application (In-House Standard): Place a small amount (a few milligrams) of the qualified In-House Primary Standard powder onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the powder and the crystal surface.[11][15] Inconsistent pressure can affect peak intensities and reproducibility.
-
Data Acquisition: Acquire the spectrum of the reference standard over the range of 4000 cm⁻¹ to 650 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Cleaning: After measurement, release the pressure, remove the powder, and clean the ATR crystal as described in step 1.
-
Sample Application (Test Sample): Repeat steps 3-5 using the test sample of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one. It is critical to use the same pressure setting to ensure comparability.
Data Presentation and Interpretation
Predicted IR Absorption Bands for 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
The identity of the compound is confirmed by matching the IR spectrum of the test sample with that of the reference standard. The following table outlines the expected absorption bands based on the molecule's functional groups.[1][16] This serves as a guide for spectral interpretation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Notes |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Medium, often two sharp peaks | The two peaks correspond to the symmetric and asymmetric stretching modes. |
| 3100 - 3000 | C-H Stretch | Aromatic/Vinyl C-H | Medium to Weak | Associated with the H-atoms on the pyridinone ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) | Medium | Symmetric and asymmetric stretching of the CH₂ and CH₃ groups. |
| ~1650 | C=O Stretch | Amide (Pyridinone Carbonyl) | Strong, Sharp | This is typically one of the most prominent peaks in the spectrum. Its position is sensitive to conjugation and ring strain.[1] |
| 1620 - 1550 | N-H Bend | Primary Amine (-NH₂) | Medium to Strong | Scissoring vibration of the amino group. |
| 1600 - 1450 | C=C & C=N Stretch | Pyridinone Ring | Medium to Strong (multiple bands) | Characteristic vibrations of the heterocyclic ring system.[1] |
| < 900 | C-H Bend | Out-of-plane bending | Medium to Strong | Can be diagnostic for the substitution pattern on the ring. |
Comparative Analysis Workflow
The following diagram outlines the decision-making process for comparing the acquired spectra.
Caption: Decision workflow for spectral comparison.
Trustworthiness through Self-Validation: The entire process is self-validating. The instrument is proven to be working correctly via Protocol 1. The reference standard is rigorously defined. The test sample's identity is then confirmed by a direct, concomitant comparison against this validated standard on a validated instrument. Any failure in the comparison points to a true difference in the materials, not an artifact of the instrumentation or procedure.
Conclusion
For a non-compendial substance like 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one, establishing a robust method for identity confirmation via IR spectroscopy hinges on the qualification of an in-house primary reference standard. This approach, while demanding, provides the highest degree of scientific certainty and regulatory compliance. The concomitant analysis of the test sample against this well-characterized standard on a properly qualified instrument provides unambiguous and defensible proof of identity. The use of modern techniques like ATR-FTIR simplifies the analytical workflow, enhancing reproducibility and throughput without compromising data quality. This guide provides the strategic framework and practical protocols necessary for researchers to implement a compliant and scientifically sound IR identification method.
References
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National Library of Medicine. Reference substances and infrared reference spectra for pharmacopoeial analysis. Available from: [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]
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Pharma Guide. How to Perform Analytical Method Validation for Identification by IR. YouTube. Available from: [Link]
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ResearchGate. The US Pharmacopeia near Infrared System Suitability Reference Standard. Available from: [Link]
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Journal of Near Infrared Spectroscopy. The US Pharmacopeia near Infrared System Suitability Reference Standard. Available from: [Link]
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IOSR Journal of Applied Chemistry. Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]
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ResearchGate. Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy | Request PDF. Available from: [Link]
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Spectroscopy Online. Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Available from: [Link]
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Shimadzu Corporation. European Pharmacopoeia 5.0. Available from: [Link]
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Spectroscopy Online. FT-IR Identification: the Expertise Required To Ensure Compliance. Available from: [Link]
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European Pharmaceutical Review. Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. Available from: [Link]
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European Directorate for the Quality of Medicines & HealthCare. Press Release - The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry - April 2018. Available from: [Link]
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Safety Operating Guide
4-Amino-1-ethyl-6-methylpyridin-2(1H)-one proper disposal procedures
Operational Guide: Handling & Disposal of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one
Executive Safety & Operational Summary
Effective management of 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one requires understanding its dual nature: it is a nitrogen-rich heterocycle with basic functionality (amino group) and a stable lactam core (pyridinone). Unlike simple organic solvents, this compound presents specific challenges in downstream waste processing due to its potential for aquatic persistence and nitrogen oxide (
Critical Directive: This compound must never be disposed of via sanitary sewer systems. Its disposal pathway is strictly High-Temperature Incineration through a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To ensure proper segregation, operators must verify the chemical identity against the following profile. While specific data for the N-ethyl variant is often extrapolated from its methyl analogs (e.g., CAS 952182-01-3), the functional group behavior remains consistent.
| Parameter | Technical Specification | Operational Implication |
| Chemical Name | 4-Amino-1-ethyl-6-methylpyridin-2(1H)-one | Primary identifier for waste manifests. |
| Functional Groups | Aminopyridine, Lactam (Cyclic Amide) | Basic character; incompatible with strong acids and oxidizers. |
| Physical State | Solid (Crystalline Powder) | High dust generation potential; requires particulate controls. |
| Primary Hazards | Acute Tox.[1][2][3] (Oral), Skin/Eye Irritant | H302, H315, H319 . Avoid direct contact. |
| Waste Code (RCRA) | Not Listed (P/U List) | Classify as Characteristic Waste (Toxic/Irritant) unless tested otherwise. |
| Solubility | Moderate (Polar Organics/Water) | Rinsate will be mobile in water; containment is critical. |
Scientist's Note: The N-ethyl group increases lipophilicity compared to the N-methyl analog, potentially increasing skin absorption rates. Treat all dermal exposure as a significant route of entry.
Strategic Disposal Protocol
This protocol utilizes a "Source Segregation" model to minimize cross-contamination and disposal costs.
Phase A: Solid Waste (Pure Compound & Spill Debris)
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates). The amino group can react exothermically or form unstable N-nitroso compounds.
-
Containerization: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Affix a hazardous waste label with the full chemical name. Do not use abbreviations/acronyms. Check "Toxic" and "Irritant."[1]
-
Disposal Method: Incineration. The high nitrogen content requires controlled combustion to scrub
emissions, which standard municipal incinerators cannot handle.
Phase B: Liquid Waste (Mother Liquors & Rinsates)
-
Solvent Compatibility:
-
If dissolved in Methanol/Acetonitrile: Segregate into "Non-Halogenated Organic" waste streams.
-
If dissolved in DCM/Chloroform: Segregate into "Halogenated Organic" waste streams.
-
-
Aqueous Streams:
-
Aqueous solutions (e.g., from reverse-phase HPLC) containing this compound must be collected as "Aqueous Toxic Waste."
-
pH Adjustment: Ensure the pH is between 5–9 before storage to prevent container corrosion, though the compound itself is stable.
-
Phase C: Empty Container Management
Follow the "Triple Rinse" standard (EPA 40 CFR 261.7):
-
Add a solvent capable of dissolving the residue (e.g., Methanol) to the empty bottle (approx. 10% volume).
-
Cap and shake vigorously. Decant rinsate into the Liquid Waste container.
-
Repeat two more times.
-
Deface the label and discard the bottle as standard trash (if glass) or recycle (if plastic), pending local facility rules.
Emergency Response: Spill Management Workflow
In the event of a benchtop spill, immediate action is required to prevent aerosolization of the powder. The following logic flow dictates the response.
Figure 1: Decision matrix for accidental release of solid aminopyridinones.
Scientific Rationale & Storage[4]
Why Incineration?
Pyridinone rings are aromatic and chemically robust. They resist hydrolysis in standard wastewater treatment plants (WWTP). If released into the water table, they can persist and potentially exhibit ecotoxicity. High-temperature oxidation breaks the ring structure completely into
Storage Incompatibility: Store strictly away from Strong Oxidizing Agents and Acid Chlorides .
-
Mechanism:[1][4][5][6][7] The C4-amino group is nucleophilic. Reaction with acid chlorides releases HCl gas. Reaction with strong oxidizers can lead to uncontrolled oxidation of the alkyl groups or the pyridine ring.
References
-
Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 4-Amino-1-methylpyridin-2(1H)-one (Analogous Hazard Data). Retrieved from
-
PubChem. (2025).[3] Compound Summary: 4-Amino-1-methylpyridin-2-one (CID 13378000).[3] National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Ethylpyridin-2-amine (Functional Group Analog). Retrieved from
-
Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Nitrogenous Heterocycles. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 4-Amino-1-methylpyridin-2-one | C6H8N2O | CID 13378000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 6220-50-4|4-Amino-6-methylpyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
